2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid
Overview
Description
“2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid” is a compound that contains a thiophene ring. Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
The synthesis of thiophene derivatives involves various chemical reactions, including the Gewald reaction . In one example, 1-ethyl-3-methylimidazolium ethyl sulfate (EmimEtSO4) was used as the solvent under mild conditions without any bases .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the versatility of pyrazole derivatives in synthesizing a wide array of heterocyclic compounds. For instance, Abdelhamid and Afifi (2010) synthesized new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, showcasing the reactivity of pyrazole derivatives towards creating structurally diverse molecules with potential biological activities (Abdelhamid & Afifi, 2010). Similarly, Gomha et al. (2016) synthesized 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, indicating the compound's utility in creating new molecules with significant anti-tumor properties (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antitumor Activities
The synthesized heterocycles derived from pyrazole compounds have been evaluated for their biological activities. Muralikrishna et al. (2014) synthesized 1,3,4 oxadiazole derivatives containing an indole moiety bearing tetrazole and assessed their antimicrobial activity, showcasing the potential of pyrazole derivatives in contributing to the development of new antimicrobial agents (Muralikrishna et al., 2014). Furthermore, compounds synthesized by incorporating pyrazole derivatives have shown promising results in anti-tumor activity screening, indicating their potential in cancer research.
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of “2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities.
Properties
IUPAC Name |
2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-6-9(5-10(14)15)11(12-13)8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRRAWOBUJABDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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